1-Cycloheptyl-piperazine hydrochloride

CAS No.: 436099-91-1

Cat. No.: VC2213676

Molecular Formula: C11H23ClN2

Molecular Weight: 218.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 436099-91-1 |

|---|---|

| Molecular Formula | C11H23ClN2 |

| Molecular Weight | 218.77 g/mol |

| IUPAC Name | 1-cycloheptylpiperazine;hydrochloride |

| Standard InChI | InChI=1S/C11H22N2.ClH/c1-2-4-6-11(5-3-1)13-9-7-12-8-10-13;/h11-12H,1-10H2;1H |

| Standard InChI Key | AGICGXYJQOVNRL-UHFFFAOYSA-N |

| SMILES | C1CCCC(CC1)N2CCNCC2.Cl |

| Canonical SMILES | C1CCCC(CC1)N2CCNCC2.Cl |

Introduction

Chemical Identity and Structure

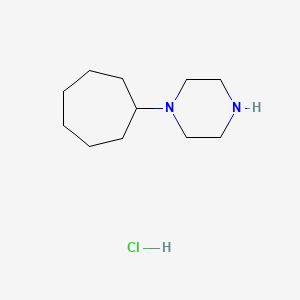

1-Cycloheptyl-piperazine hydrochloride, identified by CAS number 436099-91-1, is characterized by its molecular formula C11H23ClN2 and has a molecular weight of 218.77 g/mol . The compound consists of a six-membered piperazine ring containing two nitrogen atoms at opposite positions, with a seven-membered cycloheptyl group attached to one of the nitrogen atoms. The hydrochloride salt form improves the compound's stability and solubility characteristics compared to its free base form.

Table 1. Basic Chemical Properties of 1-Cycloheptyl-piperazine hydrochloride

| Property | Value |

|---|---|

| PubChem CID | 9549512 |

| CAS Number | 436099-91-1 |

| Molecular Formula | C11H23ClN2 |

| Molecular Weight | 218.77 g/mol |

| Parent Compound | 1-Cycloheptylpiperazine (CID 796166) |

The compound's structure enables it to participate in various chemical reactions typical of secondary amines, particularly at the unsubstituted nitrogen atom of the piperazine ring. The presence of the cycloheptyl group contributes to the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties if used in medicinal applications. As a salt form, it typically exists as a crystalline solid under standard conditions.

Structural Relationships and Analogues

1-Cycloheptyl-piperazine hydrochloride belongs to a broader family of substituted piperazines, many of which have significant roles in medicinal chemistry. Several structurally related compounds appear in the scientific literature, including:

-

1-Cyclohexylpiperazine (CAS: 17766-28-8), which has a six-membered cyclohexyl ring instead of the seven-membered cycloheptyl ring .

-

1-(1-Cyclopropylethyl)piperazine hydrochloride (CAS: 1337880-65-5), which contains a cyclopropylethyl substituent instead of cycloheptyl.

-

1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS: 1021298-67-8), which features a cyclopropylcarbonyl group attached to the piperazine ring .

The structural similarities between these compounds suggest potential parallels in their chemical properties and possibly in their biological activities, although each would have unique characteristics due to their specific structural features. The variation in ring size between cyclohexyl and cycloheptyl substituents, for example, would affect the compound's spatial arrangement, lipophilicity, and potentially its binding affinity to biological targets.

Synthesis Considerations

For instance, the synthesis of 1-cyclohexylpiperazine (a close analog) involves a reaction between cyclohexyl halide and 1-Boc-piperazine in the presence of an inorganic base in an organic solvent, followed by filtration . This is followed by the removal of the Boc protecting group using concentrated hydrochloric acid in absolute ethanol, which also results in the formation of the hydrochloride salt .

Table 2. Hypothetical Synthesis Pathway for 1-Cycloheptyl-piperazine hydrochloride (based on similar compounds)

| Step | Reagents | Conditions | Expected Product |

|---|---|---|---|

| 1 | Cycloheptyl halide, 1-Boc-piperazine, inorganic base | Reflux in organic solvent | 1-Boc-4-cycloheptylpiperazine |

| 2 | Concentrated HCl | Reflux in ethanol | 1-Cycloheptylpiperazine hydrochloride |

| 3 (Optional) | NaOH solution, dichloromethane | Extraction at pH 14 | 1-Cycloheptylpiperazine (free base) |

A similar approach might be applicable for the synthesis of 1-Cycloheptyl-piperazine hydrochloride, substituting cycloheptyl halide for cyclohexyl halide. The free base can be obtained by adjusting the pH to basic conditions and extracting with an organic solvent like dichloromethane, followed by drying and distillation . The hydrochloride salt could then be formed by treatment with hydrochloric acid.

Characterization Methods

Standard analytical techniques used for characterizing organic compounds and their salts would be applicable to 1-Cycloheptyl-piperazine hydrochloride. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR would provide information about the structural arrangement and purity of the compound. The NMR spectrum would show characteristic signals for the cycloheptyl ring protons and carbons, as well as those of the piperazine ring.

-

Mass Spectrometry (MS): This would confirm the molecular weight and fragmentation pattern characteristic of the compound, with the parent ion corresponding to the free base after loss of HCl.

-

Infrared (IR) Spectroscopy: This would identify functional groups and confirm the presence of the hydrochloride salt through characteristic N-H stretching vibrations and bands associated with the N+-H bond.

-

Elemental Analysis: This would verify the elemental composition (C, H, N, Cl) of the compound, ensuring it matches the theoretical values based on the molecular formula C11H23ClN2.

-

X-Ray Crystallography: If crystalline, this technique would provide definitive confirmation of the three-dimensional structure of the compound and its packing arrangement in the solid state.

These characterization methods are commonly employed for piperazine derivatives and would be effective for confirming the identity and purity of 1-Cycloheptyl-piperazine hydrochloride.

Research Context and Future Directions

The piperazine scaffold is widely recognized in medicinal chemistry for its versatility and presence in numerous bioactive compounds. Substituted piperazines have shown diverse pharmacological activities, including antimicrobial, antifungal, anticancer, and CNS-active properties.

Future research on 1-Cycloheptyl-piperazine hydrochloride might explore:

-

Its potential binding affinity for various receptors, particularly comparing its activity with the known σ-receptor activity of its cyclohexyl analog.

-

Applications in material science, especially given the successful use of related compounds in developing luminescent materials for LEDs.

-

Development of more efficient and environmentally friendly synthesis methods specific to this compound.

-

Exploration of its potential as a building block for more complex molecules with specific biological targets.

-

Comparative studies between 1-Cycloheptyl-piperazine hydrochloride and other cycloalkyl-substituted piperazines to establish structure-activity relationships.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume